N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide is a synthetic small molecule characterized by:
- A benzothiazole-thiazole hybrid core, enhancing aromatic stacking and target binding.
- A benzamide backbone, common in enzyme inhibitors and anticancer agents.
The chloroethyl groups likely confer DNA crosslinking activity, similar to nitrogen mustards used in chemotherapy .
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O3S3/c22-9-11-27(12-10-23)33(29,30)15-7-5-14(6-8-15)19(28)26-21-25-17(13-31-21)20-24-16-3-1-2-4-18(16)32-20/h1-8,13H,9-12H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECFRWXWESBTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It’s known that benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities. Therefore, the specific targets could vary depending on the context of use.
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the specific target and the context of use.
Biochemical Pathways
Given the diverse biological activities associated with benzothiazole derivatives, it’s likely that multiple pathways could be affected. The downstream effects would depend on the specific pathways and the context of use.
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives. This suggests that the compound could have good bioavailability, but the specific properties would need to be determined experimentally.
Result of Action
Benzothiazole derivatives have been associated with various biological effects, including antimicrobial activity and cytotoxic effects against cancer cells. The specific effects would depend on the target and the context of use.
Biologische Aktivität
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
IUPAC Name: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide
Molecular Formula: C23H24N4O3S3
Molecular Weight: 500.7 g/mol
LogP (XLogP3-AA): 5.2
Hydrogen Bond Donor Count: 1
Hydrogen Bond Acceptor Count: 8
Rotatable Bond Count: 9
Synthesis
The synthesis of this compound typically involves the coupling of benzothiazole derivatives with sulfamoyl groups. Various synthetic routes have been explored to optimize yield and purity, including the use of chromatography and spectroscopy for product validation .
Anticancer Properties
Recent studies highlight the compound's potential as an anticancer agent. In vitro assays have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it showed an IC50 value of 1.30 μM against HepG2 liver cancer cells, suggesting strong efficacy compared to standard treatments .
The mechanism of action is primarily attributed to its ability to inhibit histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in regulating gene expression involved in cell proliferation and apoptosis. The inhibition leads to cell cycle arrest and promotes apoptosis in cancer cells .
Comparative Biological Activity
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits notable antibacterial and antifungal activities. Its structure allows for interaction with bacterial cell walls, inhibiting their synthesis and leading to cell death. This makes it a candidate for developing new antimicrobial therapies .
Study on Anticancer Efficacy
A recent study investigated the effects of this compound on tumor growth in xenograft models. The results indicated a tumor growth inhibition (TGI) rate of approximately 48.89%, showcasing its potential as a lead compound for further drug development targeting HDACs .
Antimicrobial Applications
Another study focused on the antimicrobial properties of related compounds within the same chemical class. The findings suggested that modifications in the thiazole and benzothiazole rings could enhance bioactivity against resistant strains of bacteria .
Vergleich Mit ähnlichen Verbindungen
Key Structural and Functional Differences
- Alkylating vs. Non-Alkylating Groups: The target compound’s bis(2-chloroethyl) group distinguishes it from analogs with methoxyethyl or allyl substituents.
- Aromatic Core Modifications : Replacing the benzothiazole-thiazole core with phenyl (e.g., 4-nitrophenyl in ) or ethoxy-benzothiazole alters binding affinity. Benzothiazole derivatives in demonstrate anticancer and antifungal activities, implying the target compound’s hybrid core may optimize target engagement.
- Sulfamoyl Group Variations : The sulfamoyl moiety is conserved across analogs but modified with substituents like cyclohexyl-ethyl (LMM11 in ) or benzyl-methyl (LMM5 in ), which influence enzyme inhibition (e.g., thioredoxin reductase in ).
Physicochemical and Computational Properties
- Lipophilicity : Analogs with chloroethyl groups (e.g., CAS 325987-71-1) exhibit moderate lipophilicity (XLogP3 ~4.2) , favoring membrane permeability. Methoxyethyl derivatives (e.g., ) likely have lower XLogP3 due to polar ether groups.
- Hydrogen Bonding: The target compound’s sulfamoyl and amide groups provide hydrogen-bonding capacity (1 donor, 7 acceptors inferred) , critical for target interactions.
- Metabolic Stability : Fluorinated benzamide analogs (e.g., FNA in ) show enhanced stability, suggesting that halogenation (e.g., chloroethyl in the target) may reduce metabolic degradation.
Q & A
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | NaH, THF, 0–5°C | Thiazole ring formation | |
| 2 | Chlorosulfonic acid, DCM, 40°C | Sulfamoyl group introduction | |
| 3 | Methanol recrystallization | Isolation and purification |
Basic: Which spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Key metrics include R-factor (<0.05) and data-to-parameter ratio (>10:1) .
- Spectroscopy : Confirm functional groups via IR (e.g., sulfonamide C=O stretch at ~1700 cm) and -NMR (if fluorinated analogs are synthesized) .
Q. Table 2: Crystallographic Refinement Parameters
| Compound | R-factor | wR-factor | Data-to-Parameter Ratio | Reference |
|---|---|---|---|---|
| Related benzamide | 0.029 | 0.080 | 13.4 |
Advanced: How to resolve contradictions between crystallographic data and computational models?
Methodological Answer:
Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles .
Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to validate intermolecular interactions. For example, N–H···O bonds may stabilize the crystal lattice .
Refinement Adjustments : Re-optimize displacement parameters in SHELXL and validate against electron density maps .
Advanced: How to optimize synthesis yield and regioselectivity for thiazole moieties?
Methodological Answer:
- Catalyst Screening : Test DMAP or ultrasound-assisted conditions to enhance reaction rates and regioselectivity .
- Real-Time Monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry (e.g., 1.2:1 molar ratio of benzothiazole to sulfamoyl chloride) .
Q. Table 3: Yield Optimization Strategies
| Condition | Yield Improvement | Reference |
|---|---|---|
| Ultrasonication | 15–20% | |
| DMAP catalyst | 10–12% |
Advanced: How does the compound interact with mGlu1 receptors in vivo?
Methodological Answer:
- PET Imaging : Radiolabel the compound with and assess brain uptake in primate models. Key metrics include cerebellum-to-blood uptake ratio (>3:1) and displacement by mGlu1 antagonists .
- Metabolite Analysis : Confirm stability via HPLC-MS of brain homogenates (e.g., >95% unchanged compound at 60 minutes post-injection) .
Q. Table 4: In Vivo Binding Parameters
| Parameter | Value | Reference |
|---|---|---|
| mGlu1 K | 13.6 nM | |
| Specific Binding (%) | >80% |
Advanced: How to analyze hydrogen-bonding networks in crystal lattices?
Methodological Answer:
Graph-Set Analysis : Classify hydrogen bonds (e.g., motifs for dimeric interactions) using software like Mercury .
Thermal Stability Testing : Correlate melting points (e.g., 139–140°C) with hydrogen-bond density using DSC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
